Welcome to the BenchChem Online Store!
molecular formula C9H12BrNO B8290117 4-Bromo-6-tert-butylpyridine-2(1H)-one

4-Bromo-6-tert-butylpyridine-2(1H)-one

Cat. No. B8290117
M. Wt: 230.10 g/mol
InChI Key: SJVDGGKVSDYWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946446B2

Procedure details

To a solution of compound 17a (9.7 g, 60 mmol) in DMF (100 mL) was added POBr3 (17.2 g, 60 mmol) and the mixture was heated at 90° C. for 2 h. Then the resulting mixture was concentrated. Water was added and the mixture was extracted with EA. The organic layer was washed with brine, concentrated and purified by CC (PE/EA=5/1) to give compound 17b (11 g, 80%) as a yellow solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:10][C:9](=[O:11])[CH:8]=[C:7](O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].P(Br)(Br)([Br:15])=O>CN(C=O)C>[Br:15][C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[NH:10][C:9](=[O:11])[CH:8]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(N1)=O)O
Name
Quantity
17.2 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EA
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC (PE/EA=5/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(NC(=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.